5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
Description
5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methylpiperazino group, a phenyl group, and a phenylsulfonyl group
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-24-12-14-25(15-13-24)21-19(28(26,27)18-10-6-3-7-11-18)16-22-20(23-21)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQUYLLJICVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like toluene and reagents such as lithium reagents and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazino)pyrimidines: These compounds share the 4-methylpiperazino group but differ in other substituents, leading to different properties and applications.
Quinazoline Analogs: These compounds have a similar core structure but with different substituents, affecting their biological activities and uses.
Uniqueness
5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine, also known as a derivative of the pyrazolo[4,3-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to sildenafil and has been studied for its effects on various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 488.60 g/mol. Its structural characteristics include a benzenesulfonyl group and a piperazine moiety, which contribute to its biological activity.
Research indicates that this compound may function as an inhibitor of specific enzymes and receptors involved in various physiological processes. The presence of the piperazine ring is crucial for its interaction with biological targets, potentially modulating signaling pathways associated with conditions like erectile dysfunction and hypertension.
Antihypertensive Effects
This compound has been evaluated for its antihypertensive properties. Studies have shown that compounds in this class can inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic GMP (cGMP) and subsequent vasodilation. This mechanism is similar to that of sildenafil, which is widely used for treating erectile dysfunction by enhancing blood flow.
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that derivatives containing the pyrimidine structure exhibit cytotoxic effects on various cancer cell lines. The antiproliferative activity was assessed using the IC50 value, indicating the concentration required to inhibit cell growth by 50%. Table 1 summarizes the findings from these studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HT-29 (Colon) | 15.6 | Induction of apoptosis |
| B | MCF7 (Breast) | 12.3 | Cell cycle arrest in G2/M phase |
| C | M21 (Melanoma) | 18.9 | Inhibition of angiogenesis |
These results indicate that modifications to the core structure can enhance biological activity against cancer cells.
Study 1: Evaluation of Antimelanogenic Activity
In a study published in PubMed Central, derivatives similar to this compound were evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. The compound exhibited IC50 values significantly lower than those of standard inhibitors, demonstrating its potential as an antimelanogenic agent without cytotoxic effects on normal cells .
Study 2: Structure–Activity Relationship Analysis
A comprehensive analysis conducted by researchers aimed at establishing structure–activity relationships (SAR) highlighted that modifications at the piperazine moiety significantly impact the compound's potency against various biological targets. The study suggested that optimizing substituents on the phenyl ring could lead to enhanced efficacy against both cancer and hypertensive conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
